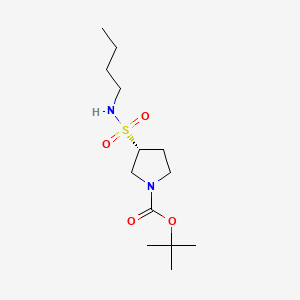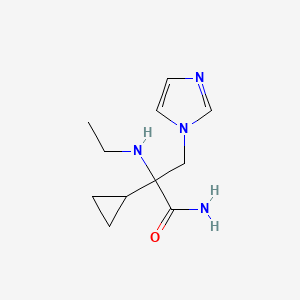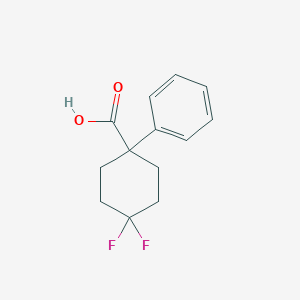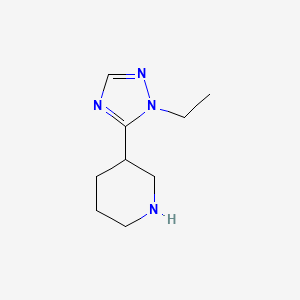
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-(4-methoxyphenyl)acetate
- Methyl 2-amino-2-(3-methylphenyl)acetate
- Methyl 2-amino-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This unique structure allows for specific interactions and applications that may not be achievable with other related compounds.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-methoxy-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10H,12H2,1-3H3 |
InChI-Schlüssel |
QIQNYXWFCRSJFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)







![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13530182.png)


